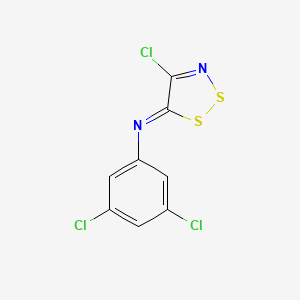

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine

概要

説明

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.6 g/mol. This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring. Dithiazoles have been studied for their diverse biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties .

準備方法

The synthesis of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine typically involves the reaction of 3,5-dichloroaniline with a suitable chlorinating agent to introduce the chlorine atom at the 4-position of the dithiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction

化学反応の分析

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the dithiazole ring to a dihydrodithiazole or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex dithiazole derivatives with potential biological activities.

Biology: The compound has shown promise as an antifungal and antibacterial agent, making it a candidate for further research in antimicrobial drug development.

Medicine: Its anticancer properties have been explored, with studies indicating its potential to inhibit the growth of certain cancer cell lines.

Industry: The herbicidal activity of this compound suggests its use in agricultural applications to control unwanted plant growth.

作用機序

The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its antibacterial properties could result from the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to induce apoptosis in cancer cells through the activation of specific signaling cascades .

類似化合物との比較

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can be compared with other dithiazole derivatives, such as:

4,5-dichloro-1,2,3-dithiazolium chloride:

(Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This analogue has demonstrated significant biological activities, including pigment loss in certain assays.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other dithiazole derivatives.

生物活性

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine is a member of the dithiazole family, characterized by its unique heterocyclic structure comprising two sulfur atoms and one nitrogen atom in a five-membered ring. With a molecular formula of CHClNS and a molecular weight of 297.6 g/mol, this compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.

Antifungal Properties

Research has highlighted the antifungal activity of this compound, primarily attributed to its mechanism of action involving the inhibition of key enzymes in the ergosterol biosynthesis pathway. This pathway is crucial for maintaining fungal cell membrane integrity. The compound's interaction with the CYP51 enzyme of the cytochrome P450 family plays a significant role in its fungicidal activity.

Antibacterial Activity

The compound also exhibits antibacterial properties , which are believed to result from its ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways. This makes it a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties , studies indicate that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve targeting specific cellular pathways that regulate cell proliferation and apoptosis. The compound's potential as an anticancer agent is an area of ongoing research .

The biological activity of this compound can be summarized as follows:

- Target Enzymes : Inhibits CYP51 enzyme involved in ergosterol biosynthesis in fungi.

- Cell Membrane Disruption : Alters bacterial cell membrane integrity.

- Cell Proliferation Regulation : Affects pathways regulating cancer cell growth and survival.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of CYP51 enzyme | |

| Antibacterial | Disruption of cell membrane integrity | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against Candida species, with IC50 values indicating potent inhibition compared to standard antifungal agents.

- Antibacterial Assessment : In vitro tests revealed that this compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to reduced viability and induced apoptosis in malignant cells, suggesting its potential as an anticancer therapeutic agent .

特性

IUPAC Name |

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S2/c9-4-1-5(10)3-6(2-4)12-8-7(11)13-15-14-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNAXGVHEDOMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362990 | |

| Record name | 11K-058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65374-57-4 | |

| Record name | 11K-058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。